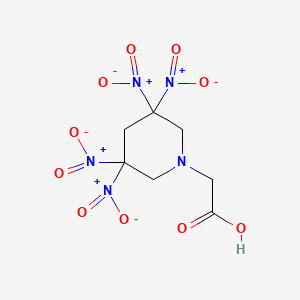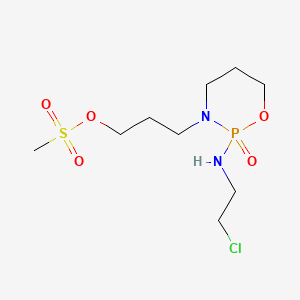
Iron;manganese
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron and manganese are two essential transition metals that play significant roles in various industrial, biological, and environmental processes. When combined, they form compounds that exhibit unique properties and applications. These compounds are often used in catalysis, water treatment, and as precursors for other chemical reactions.
Synthetic Routes and Reaction Conditions:
Co-precipitation Method: This involves the simultaneous precipitation of iron and manganese ions from a solution, typically using a base such as sodium hydroxide. The resulting precipitate is then filtered, washed, and dried.
Sol-Gel Method: This method involves the hydrolysis and polycondensation of metal alkoxides. The sol-gel process can produce highly homogeneous and pure iron-manganese compounds.
Hydrothermal Synthesis: This method involves the reaction of iron and manganese salts in an aqueous solution at high temperatures and pressures. It is particularly useful for producing crystalline materials.
Industrial Production Methods:
Blast Furnace Reduction: Iron and manganese ores are reduced in a blast furnace using carbon as a reducing agent. This method is commonly used in the production of ferromanganese, an alloy of iron and manganese.
Electrolytic Reduction: This method involves the electrolytic reduction of iron and manganese salts in an aqueous solution. It is used to produce high-purity iron-manganese compounds.
Types of Reactions:
Oxidation-Reduction Reactions: Iron and manganese compounds can undergo redox reactions, where they either gain or lose electrons. For example, manganese dioxide can be reduced to manganese oxide, while iron can be oxidized to iron oxide.
Substitution Reactions: These compounds can participate in substitution reactions where one ligand in the compound is replaced by another. For example, iron-manganese complexes can undergo ligand exchange reactions.
Complexation Reactions: Iron and manganese can form complex compounds with various ligands, such as ethylenediaminetetraacetic acid (EDTA).
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and hydrazine are frequently used reducing agents.
Ligands: EDTA, ammonia, and various organic ligands are used in complexation reactions.
Major Products:
Iron Oxides and Manganese Oxides: These are common products of oxidation reactions.
Iron-Manganese Complexes: These are formed in complexation reactions and have various applications in catalysis and material science.
Chemistry:
Catalysis: Iron-manganese compounds are used as catalysts in various chemical reactions, including oxidation and hydrogenation reactions.
Material Science: These compounds are used in the synthesis of advanced materials, such as battery electrodes and magnetic materials.
Biology:
Enzyme Mimics: Iron-manganese complexes are studied as mimics of natural enzymes, such as catalase and superoxide dismutase.
Nutritional Supplements: Manganese is an essential trace element, and iron-manganese supplements are used to treat deficiencies.
Medicine:
Anticancer Agents: Some iron-manganese complexes have shown potential as anticancer agents due to their ability to generate reactive oxygen species.
Imaging Agents: These compounds are explored as contrast agents in magnetic resonance imaging (MRI).
Industry:
Water Treatment: Iron-manganese compounds are used to remove contaminants, such as arsenic and chromium, from water.
Steel Production: Manganese is a crucial component in steel production, improving its strength and durability.
作用机制
The mechanism of action of iron-manganese compounds varies depending on their application. In catalysis, these compounds often act by facilitating electron transfer reactions. In biological systems, they can mimic the activity of natural enzymes by catalyzing the breakdown of reactive oxygen species. The molecular targets and pathways involved include:
Electron Transfer Pathways: In catalysis, iron-manganese compounds facilitate electron transfer between reactants.
Reactive Oxygen Species Generation: In biological systems, these compounds can generate reactive oxygen species, which can damage cellular components and have therapeutic effects.
相似化合物的比较
Iron Oxides: These compounds are widely used in catalysis, magnetic materials, and as pigments.
Manganese Oxides: These are used in battery materials, catalysis, and water treatment.
Cobalt-Manganese Compounds: These compounds are used in similar applications, such as catalysis and battery materials.
Uniqueness: Iron-manganese compounds are unique due to their ability to combine the properties of both iron and manganese. This combination allows for enhanced catalytic activity, improved material properties, and versatile applications in various fields.
属性
CAS 编号 |
37381-81-0 |
|---|---|
分子式 |
FeMn4 |
分子量 |
275.60 g/mol |
IUPAC 名称 |
iron;manganese |
InChI |
InChI=1S/Fe.4Mn |
InChI 键 |
WBZPETMDFJZHGR-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Mn].[Mn].[Mn].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


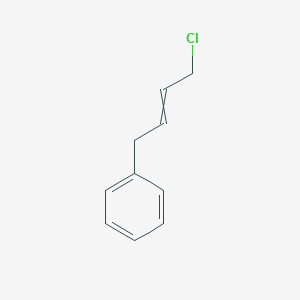
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
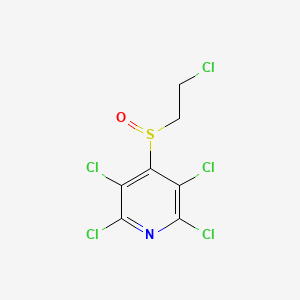
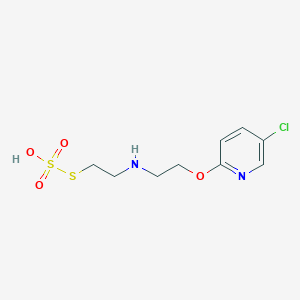
![2-[(E)-C-heptyl-N-hydroxycarbonimidoyl]-4-nonylphenol](/img/structure/B14665026.png)
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
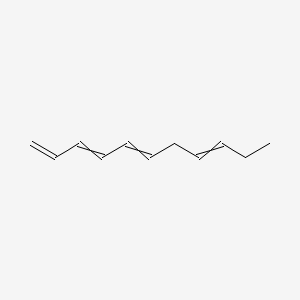
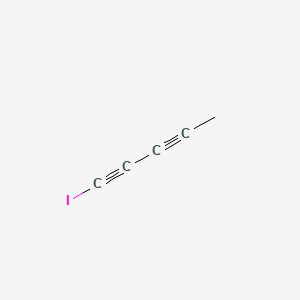
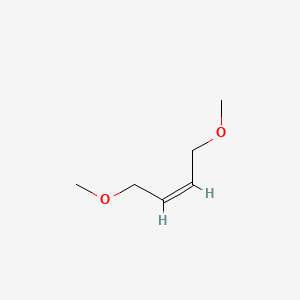

![5-{[(2,4-Dioxoimidazolidin-1-yl)imino]methyl}furan-2-carbonitrile](/img/structure/B14665050.png)
